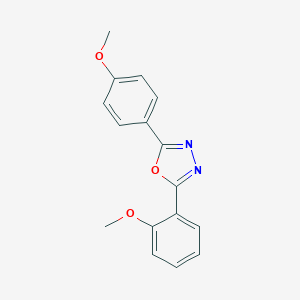
2-(2-Methoxyphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methoxyphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the family of oxadiazoles, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. The unique structural properties of 2-(2-Methoxyphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole make it a promising candidate for various applications in the fields of chemistry, biology, and medicine.
作用機序
The mechanism of action of 2-(2-Methoxyphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole is not well understood. However, studies have shown that the compound exhibits excellent antioxidant properties, making it a potential candidate for use in the treatment of various diseases such as cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-Methoxyphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole exhibits excellent biochemical and physiological effects. The compound exhibits excellent antioxidant properties, making it a potential candidate for use in the treatment of various diseases such as cancer and neurodegenerative disorders. In addition, the compound exhibits excellent charge transport properties, making it a potential candidate for use in electronic devices such as organic solar cells and light-emitting diodes.
実験室実験の利点と制限
One of the main advantages of using 2-(2-Methoxyphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole in lab experiments is its excellent charge transport properties. This makes it a potential candidate for use in electronic devices such as organic solar cells and light-emitting diodes. However, the compound has certain limitations, such as its relatively low solubility in water, which can make it difficult to handle in certain experiments.
将来の方向性
There are several future directions for the use of 2-(2-Methoxyphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole in scientific research. One of the most promising directions is in the field of organic electronics. The compound exhibits excellent charge transport properties, making it a potential candidate for use in electronic devices such as organic solar cells and light-emitting diodes. In addition, the compound's antioxidant properties make it a potential candidate for use in the treatment of various diseases such as cancer and neurodegenerative disorders. Further research is needed to fully understand the mechanisms of action of this compound and to explore its potential applications in various fields.
合成法
The synthesis of 2-(2-Methoxyphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole can be achieved through various methods. One of the most commonly used methods involves the reaction of 2-amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole with dimethyl sulfate in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with hydrazine hydrate to yield the final product.
科学的研究の応用
The unique structural properties of 2-(2-Methoxyphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole make it a promising candidate for various applications in scientific research. One of the most promising applications of this compound is in the field of organic electronics. The compound exhibits excellent charge transport properties, making it a potential candidate for use in electronic devices such as organic solar cells and light-emitting diodes.
特性
製品名 |
2-(2-Methoxyphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole |
|---|---|
分子式 |
C16H14N2O3 |
分子量 |
282.29 g/mol |
IUPAC名 |
2-(2-methoxyphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H14N2O3/c1-19-12-9-7-11(8-10-12)15-17-18-16(21-15)13-5-3-4-6-14(13)20-2/h3-10H,1-2H3 |
InChIキー |
LNBGHPOBQIASEW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3OC |
正規SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-chloro-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-1-benzothiophene-2-carboxamide](/img/structure/B267578.png)
![N-[4-(azepan-1-ylcarbonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B267579.png)
![3-chloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B267583.png)
![N-{4-[(butylamino)carbonyl]phenyl}-2-methoxybenzamide](/img/structure/B267586.png)
![2-methoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B267587.png)
![2-methoxy-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B267589.png)
![N-(sec-butyl)-3-[(4-propoxybenzoyl)amino]benzamide](/img/structure/B267593.png)
![4-{[(2-methoxyphenoxy)acetyl]amino}-N-methyl-N-phenylbenzamide](/img/structure/B267595.png)
![N-(4-{[(4-chlorophenyl)acetyl]amino}phenyl)-3-methylbutanamide](/img/structure/B267597.png)
![4-{[(4-chlorophenyl)acetyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B267598.png)
![N-butyl-4-[(cyclohexylcarbonyl)amino]benzamide](/img/structure/B267601.png)
![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}cyclohexanecarboxamide](/img/structure/B267602.png)
![N-(sec-butyl)-4-[(cyclohexylcarbonyl)amino]benzamide](/img/structure/B267603.png)
![4-[(cyclohexylcarbonyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B267604.png)